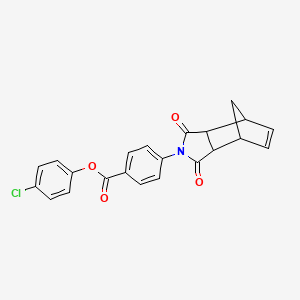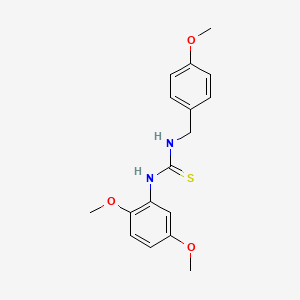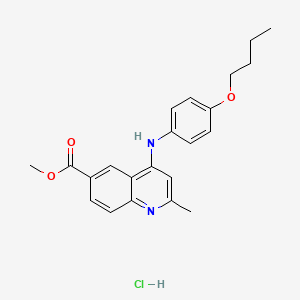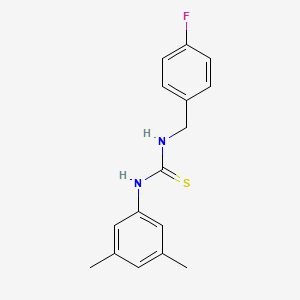![molecular formula C19H11ClF3NO5 B3986717 8-CHLORO-7-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3986717.png)
8-CHLORO-7-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Übersicht
Beschreibung
8-Chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a cyclopenta[c]chromenone structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the nitration of 4-(trifluoromethyl)phenol to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling Reaction: The nitrated phenol is then reacted with 8-chloro-1H,2H,3H,4H-cyclopenta[c]chromen-4-one in the presence of a suitable base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy moiety can undergo oxidation reactions to form quinone derivatives under the influence of oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of 8-chloro-7-[2-amino-4-(trifluoromethyl)phenoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
8-Chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The phenoxy moiety can participate in hydrogen bonding and hydrophobic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(2-Nitro-4-trifluoromethyl-phenoxy)-4-propyl-chromen-2-one
- 7-(2-Nitro-4-trifluoromethyl-phenoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
- 8-Methyl-7-(2-nitro-4-trifluoromethyl-phenoxy)-4-phenyl-chromen-2-one
Uniqueness
8-Chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to the presence of the chloro group, which can undergo specific chemical reactions not possible with other similar compounds. Additionally, the combination of the nitro and trifluoromethyl groups imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Eigenschaften
IUPAC Name |
8-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3NO5/c20-13-7-12-10-2-1-3-11(10)18(25)29-16(12)8-17(13)28-15-5-4-9(19(21,22)23)6-14(15)24(26)27/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPOAUQDROTCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(4-methylbenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3986643.png)
![Propan-2-yl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3986647.png)
![1-[2-(cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3986651.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B3986665.png)

![1-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYBENZENECARBOTHIOYL}PYRROLIDINE](/img/structure/B3986674.png)

![5-benzoyl-4-hydroxy-6-[5-(3-nitrophenyl)furan-2-yl]-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B3986708.png)
![methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3986713.png)
![2-chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3986714.png)

![5-(4-methoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986728.png)

